molecular formula C9H16O B14884824 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol

2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol

Cat. No.: B14884824
M. Wt: 140.22 g/mol
InChI Key: JCXURIRFVUOSAP-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two fused rings in its structure. This compound is also known as norbornyl ethanol due to its norbornane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol typically involves the reduction of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one.

    Reduction: 2-(Bicyclo[2.2.1]heptan-1-yl)ethane.

    Substitution: 2-(Bicyclo[2.2.1]heptan-1-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its bicyclic structure provides rigidity, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol:

    Bicyclo[2.2.1]heptan-2-one:

    Bicyclo[2.2.1]heptane: This is the parent hydrocarbon of the norbornane family.

Uniqueness

2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its analogs. Its structure allows for specific interactions in chemical and biological systems, making it valuable in various applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)ethanol

InChI

InChI=1S/C9H16O/c10-6-5-9-3-1-8(7-9)2-4-9/h8,10H,1-7H2

InChI Key

JCXURIRFVUOSAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)CCO

Origin of Product

United States

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